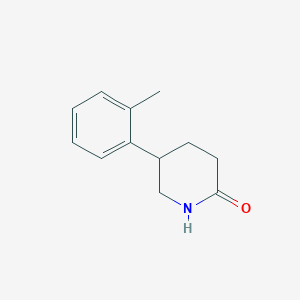

5-(2-Methylphenyl)piperidin-2-one

Description

Contextualization within Piperidinone Chemistry and Derivatives

Piperidinones are a class of heterocyclic compounds containing a piperidine (B6355638) ring with a ketone functional group. nih.gov The position of the carbonyl group defines the isomer, with piperidin-2-ones (δ-valerolactams) and piperidin-4-ones being common and extensively studied scaffolds. nih.govwikipedia.org These structures are integral to the synthesis of a wide array of more complex molecules, including many pharmaceuticals and natural products. nih.govnih.gov

The synthesis of piperidinone derivatives can be achieved through various strategies, including intramolecular cyclization reactions and multicomponent reactions. nih.gov For instance, the cyclization of amino acids or the use of Dieckmann condensation are established methods. More contemporary approaches involve transition-metal-catalyzed reactions and organocatalysis to achieve high stereoselectivity, which is often crucial for biological activity.

The substitution pattern on the piperidinone ring plays a critical role in determining the physicochemical properties and biological activity of the resulting molecule. The introduction of an aryl group, as seen in 5-(2-Methylphenyl)piperidin-2-one, significantly influences the compound's lipophilicity, steric profile, and potential for intermolecular interactions, such as pi-stacking with biological targets.

Hypothetical Synthetic Routes to this compound:

Given the lack of specific literature on the synthesis of this compound, plausible synthetic pathways can be proposed based on established methods for creating 5-aryl-2-piperidinones. One potential route involves the Michael addition of a nitroalkane to a cinnamate (B1238496) ester, followed by reduction of the nitro group and subsequent lactamization. Another approach could be the catalytic hydrogenation of a corresponding substituted pyridine (B92270) or pyridone precursor.

A plausible multi-step synthesis could start from 2-methylbenzaldehyde (B42018) and a suitable nitrogen-containing Michael acceptor, followed by a series of transformations to construct the piperidinone ring.

| Step | Reaction Type | Reactants | Key Intermediates |

| 1 | Knoevenagel Condensation | 2-Methylbenzaldehyde, Malonic acid derivative | 2-Methylcinnamic acid derivative |

| 2 | Michael Addition | 2-Methylcinnamic acid derivative, Nitromethane | 4-Nitro-3-(2-methylphenyl)butanoic acid derivative |

| 3 | Reduction & Lactamization | 4-Nitro-3-(2-methylphenyl)butanoic acid derivative | This compound |

This table represents a hypothetical synthetic pathway and is for illustrative purposes.

Significance in Heterocyclic Compound Research and Pharmaceutical Lead Discovery

Heterocyclic compounds are fundamental to medicinal chemistry, with a large percentage of approved drugs containing at least one heterocyclic ring. nih.gov The piperidine scaffold, in particular, is a common feature in many successful drugs due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability. nih.gov

The 5-aryl-piperidin-2-one scaffold is of significant interest in drug discovery. The aryl group can be modified to fine-tune binding affinity and selectivity for various biological targets. For example, derivatives of 5-phenyl-piperidin-2-one have been investigated for their potential as CCR2 antagonists, which are relevant for treating inflammatory diseases. nih.gov The presence of the methyl group on the phenyl ring in this compound introduces an additional point for structural modification and can influence the conformational preference of the phenyl ring, potentially leading to altered biological activity compared to its unsubstituted counterpart.

The lactam functionality in the piperidin-2-one ring is a key feature, as it can act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules. Furthermore, the piperidinone ring can serve as a rigid scaffold to present substituents in a well-defined spatial orientation for optimal receptor binding.

Current Research Landscape and Future Directions for Piperidinone Scaffolds

The current research landscape for piperidinone scaffolds is vibrant and focused on several key areas:

Development of Novel Synthetic Methodologies: There is a continuous effort to develop more efficient, stereoselective, and environmentally benign methods for the synthesis of substituted piperidinones. This includes the use of novel catalysts, multicomponent reactions, and flow chemistry techniques.

Exploration of Biological Activities: Piperidinone derivatives are being explored for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) active agents. researchgate.netnih.gov For instance, some piperidine derivatives have shown promise as CCR5 antagonists for HIV therapy. nih.gov

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are being conducted to understand how different substituents on the piperidinone ring influence biological activity. This knowledge is crucial for the rational design of new and more potent drug candidates. nih.gov

The future for piperidinone scaffolds in drug discovery appears promising. The versatility of this scaffold allows for the creation of large and diverse chemical libraries for high-throughput screening. The development of computational models to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of piperidinone derivatives will further accelerate the drug discovery process. As our understanding of the biological roles of various receptors and enzymes grows, we can expect to see the design of highly specific piperidinone-based ligands to modulate their function. The exploration of novel substitution patterns, such as the one present in this compound, will continue to be a key driver of innovation in this field.

Representative Spectroscopic Data for a Related Compound (5-Phenylpiperidin-2-one):

| Spectroscopic Technique | Expected Data for 5-Phenylpiperidin-2-one (B2362437) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.40 (m, 5H, Ar-H), 6.0-6.5 (br s, 1H, NH), 3.40-3.50 (m, 2H, CH₂N), 3.20-3.30 (m, 1H, CH-Ph), 2.50-2.70 (m, 2H, CH₂CO), 1.90-2.10 (m, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 172.0 (C=O), 142.0 (Ar-C), 128.8 (Ar-CH), 127.0 (Ar-CH), 126.5 (Ar-CH), 49.0 (CH₂N), 42.0 (CH-Ph), 32.0 (CH₂CO), 30.0 (CH₂) |

| IR (KBr, cm⁻¹) | 3200 (N-H stretch), 1660 (C=O stretch, amide I), 1600, 1495 (C=C stretch, aromatic), 750, 700 (C-H bend, aromatic) |

| Mass Spectrometry (EI) | m/z (%): 175 (M⁺), 104, 91, 77 |

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methylphenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-9-4-2-3-5-11(9)10-6-7-12(14)13-8-10/h2-5,10H,6-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIIVRXWZYPONEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCC(=O)NC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 2 Methylphenyl Piperidin 2 One and Analogous Structures

Direct Synthesis Approaches to the Piperidin-2-one Core

Direct approaches to the piperidin-2-one ring involve the assembly of the heterocyclic system in a single or a few convergent steps. These methods are often favored for their efficiency and atom economy.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a one-pot fashion. nih.govmdpi.com These reactions are highly convergent and offer a rapid route to polysubstituted piperidin-2-ones.

A notable example is the five-component diastereoselective synthesis of polysubstituted 2-piperidinones. nih.gov This strategy involves the Knoevenagel condensation-Michael addition-Mannich cascade of two equivalents of an aromatic aldehyde, a nitrile, a dialkyl malonate, and a source of ammonia (B1221849) (such as ammonium (B1175870) acetate). nih.gov While a direct synthesis of 5-(2-Methylphenyl)piperidin-2-one using this specific MCR has not been detailed, the methodology is highly adaptable. By employing 2-methylbenzaldehyde (B42018) as one of the aldehyde components, it is conceivable to construct a piperidin-2-one with the desired 2-methylphenyl substituent at a position determined by the reaction pathway. The stereoselectivity of these reactions is often high, yielding a single diastereomer. nih.gov

Another versatile MCR approach involves the reaction of β-keto esters, aromatic aldehydes, and various amines, often catalyzed by an acid. nih.gov This method provides a straightforward route to highly functionalized piperidines, which can be precursors to the desired lactams.

| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Ref |

| Aromatic aldehydes, nitriles, dialkyl malonates, ammonium acetate (B1210297) | Alcohol, reflux | Polysubstituted 2-piperidinones | 38-90 | nih.gov |

| β-Keto esters, aromatic aldehydes, amines | Acetic acid | Highly functionalized piperidines | Good | nih.gov |

| Aromatic aldehydes, ammonium acetate, β-nitrostyrenes, Meldrum's acid | - | Highly functionalized piperidines | - | researchgate.net |

Intramolecular Cyclization Reactions

Intramolecular cyclization is a fundamental strategy for the formation of heterocyclic rings, including piperidin-2-ones. These reactions typically involve the formation of a carbon-nitrogen bond to close the six-membered ring.

One common approach is the cyclization of δ-amino acids or their derivatives. For instance, the lactamization of a suitably substituted δ-aminopentanoic acid can directly yield the desired piperidin-2-one. researchgate.net The synthesis of the open-chain precursor is a key aspect of this strategy. The direct lactamization of β-arylated δ-aminopentanoic acid carboxamides has been reported as a route to 4-aryl-2-piperidones. researchgate.net A similar strategy could be envisioned for 5-aryl analogs.

Radical cyclizations also offer a pathway to the piperidin-2-one core. These reactions can proceed with high stereoselectivity, allowing for the control of substituent arrangements on the ring. Furthermore, oxidative cyclization of precursors like 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles can lead to related indolinone structures, highlighting the versatility of cyclization strategies in heterocyclic synthesis. nih.gov

| Precursor Type | Reaction | Product | Ref |

| β-Arylated δ-aminopentanoic acid carboxamides | Direct lactamization | 4-Aryl-2-piperidones | researchgate.net |

| 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles | Oxidative cyclization | 2-(3-Oxoindolin-2-ylidene)acetonitriles | nih.gov |

Amidation and Lactamization Routes

The formation of the amide bond within the piperidin-2-one ring, known as lactamization, is a critical step in many synthetic routes. This can be achieved from a variety of precursors. The cyclization of 5-aminopentanoic acid is the most fundamental example, leading to δ-valerolactam. youtube.com For the synthesis of this compound, a precursor such as 5-amino-4-(2-methylphenyl)pentanoic acid would be required.

The synthesis of such precursors can be accomplished through various methods, including the addition of organometallic reagents to suitable electrophiles followed by functional group manipulations. The subsequent lactamization can be promoted by a variety of reagents, often under thermal conditions or with the aid of coupling agents. The efficiency of the lactamization can be influenced by the steric and electronic properties of the substituents on the carbon chain.

Indirect Synthetic Pathways via Precursor Transformations

Indirect routes to this compound involve the initial synthesis of a piperidine (B6355638) or pyridine (B92270) precursor, followed by functional group transformations to install the lactam functionality.

Reductive Amination Approaches

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is central to the synthesis of many amine-containing pharmaceuticals. chim.it This reaction can be employed to construct the piperidine ring, which can then be oxidized to the desired piperidin-2-one.

A double reductive amination of a dicarbonyl compound is a direct approach to the piperidine skeleton. chim.it For the synthesis of a 5-substituted piperidine, a 1,5-dicarbonyl compound with the desired substituent at the appropriate position would be a key intermediate. For example, the reductive amination of a 2-(2-methylphenyl)glutaraldehyde derivative with ammonia or a primary amine would yield a 3-(2-methylphenyl)piperidine, which is a constitutional isomer of the desired precursor but illustrates the principle. A more direct precursor could be synthesized through a sequence involving a Michael addition followed by reductive amination.

The reductive amination of ketones with ammonia and hydrogen gas, catalyzed by in-situ generated cobalt particles, offers a mild and selective method for synthesizing primary amines which can be precursors for piperidin-2-one synthesis. chemrxiv.org

| Starting Materials | Reagents/Catalyst | Product Type | Ref |

| Dicarbonyl compounds | Ammonia, NaBH3CN | Polyhydroxypiperidines | chim.it |

| Aldehydes/Ketones, Aqueous Ammonia | CoCl2, NaBH4/NaHBEt3, H2 | Primary Amines | chemrxiv.org |

| Ketones, Nitroarenes/Nitriles | Ru(dppbsa), H2 | Secondary Amines | rsc.org |

Pyridine/Piperidine Ring Modifications and Oxidations

An alternative strategy involves the synthesis of a substituted pyridine or piperidine ring followed by its modification. The hydrogenation of a suitably substituted pyridine is a common method for producing piperidines. researchgate.net For instance, the catalytic hydrogenation of a 5-(2-methylphenyl)pyridin-2-ol or a related derivative could directly yield this compound. The choice of catalyst is crucial for achieving high yields and selectivities. Ruthenium on carbon (Ru/C) has been shown to be a highly active catalyst for pyridine hydrogenation. mdpi.comnih.gov

The oxidation of a pre-formed 5-(2-methylphenyl)piperidine is another viable route. Various oxidizing agents can be employed for the conversion of a cyclic amine to a lactam. For example, the oxidation of piperidine derivatives using mercuric acetate-edetic acid (EDTA) has been studied, leading to the formation of piperidin-2-ones and piperidin-6-ones. researchgate.netncert.nic.in The regioselectivity of the oxidation can be influenced by the substituents on the piperidine ring. Biological N-oxidation of piperidine has also been observed to produce piperidin-2-one precursors. nih.gov

| Starting Material | Reagents/Catalyst | Product | Yield (%) | Ref |

| Pyridine | 5% Ru/C, H2 (3.0 MPa), 100 °C | Piperidine | 100 | nih.gov |

| 1-(2-Aryl-2-hydroxyethyl)-3-alkylpiperidines | Hg(OAc)2-EDTA | 2-Piperidones and 6-Piperidones | - | researchgate.netncert.nic.in |

| Enantiopure piperidine | Bromine, Acetic Acid | 3,3-Dibromopiperidin-2-one | 80 | researchgate.net |

Stereoselective and Enantioselective Synthesis of Piperidin-2-one Scaffolds

The synthesis of piperidin-2-one (δ-lactam) scaffolds with precise control over stereochemistry is a significant focus in organic synthesis, driven by the prevalence of this core in numerous biologically active molecules. snnu.edu.cnmdpi.com Developing methods that selectively produce a single desired stereoisomer is crucial, as different stereoisomers can exhibit vastly different biological properties. rsc.org This section details advanced methodologies for achieving stereoselectivity and enantioselectivity in the formation of piperidin-2-one structures, including analogs of this compound.

Asymmetric Catalysis in Piperidinone Formation

Asymmetric catalysis is a powerful strategy for constructing chiral piperidin-2-one frameworks, offering efficient access to enantiomerically enriched products from prochiral precursors. frontiersin.org This approach utilizes chiral catalysts, including metal complexes, small organic molecules (organocatalysts), and enzymes (biocatalysts), to create stereogenic centers with high fidelity.

Metal-Catalyzed Methods: Transition metal catalysis is a cornerstone of asymmetric synthesis. Rhodium and Iridium catalysts have been particularly effective in the asymmetric hydrogenation of pyridinium (B92312) salts and related precursors to yield chiral piperidines and their lactam analogues. dicp.ac.cnacs.org For instance, an iridium-catalyzed asymmetric hydrogenation of α-heteroaryl-N-benzylpyridinium salts, using a P,N ligand (MeO-BoQPhos), has been shown to produce a variety of 2-(hetero)arylpiperidines with excellent enantioselectivity (up to 99.3:0.7 er). acs.org While this method directly yields piperidines, related strategies targeting pyridinone substrates can provide access to chiral lactams.

Another significant metal-catalyzed approach is the rhodium-catalyzed asymmetric reductive Heck reaction. This method has been successfully applied to the synthesis of 3-substituted tetrahydropyridines from arylboronic acids and phenyl pyridine-1(2H)-carboxylate, achieving high yields and excellent enantioselectivity. snnu.edu.cnnih.gov Subsequent oxidation can furnish the corresponding chiral piperidin-2-ones. Palladium-catalyzed reactions, such as the decarboxylative allylic alkylation, have been employed to synthesize α,α-disubstituted piperazin-2-ones with high enantioselectivity, demonstrating the potential for creating quaternary stereocenters in related lactam systems. nih.gov Furthermore, copper-catalyzed asymmetric Kinugasa reactions provide an atom-economic route to chiral β-lactams, and similar strategies are being explored for the synthesis of six-membered δ-lactams. acs.org

| Catalyst System | Reaction Type | Substrate | Product Type | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| [Ir(COD)Cl]₂ / MeO-BoQPhos | Asymmetric Hydrogenation | α-Heteroaryl-N-benzylpyridinium salt | 2-(Hetero)arylpiperidine | up to 99.3:0.7 er | acs.org |

| Rh-catalyst | Asymmetric Reductive Heck | Arylboronic acid + Phenyl pyridine-1(2H)-carboxylate | 3-Substituted tetrahydropyridine | High ee | snnu.edu.cnnih.gov |

| Pd-catalyst / Chiral PHOX ligand | Decarboxylative Allylic Alkylation | Allyl N-Boc-piperazinone carboxylate | α,α-Disubstituted piperazin-2-one | High ee | nih.gov |

| Ru-catalyst | Dynamic Kinetic Asymmetric Reductive Amination/Lactamization | Ketoester | Chiral Fused Tricyclic Lactam | >99% ee | nih.gov |

Organocatalysis and Biocatalysis: In recent years, organocatalysis has emerged as a powerful, metal-free alternative for asymmetric synthesis. mdpi.com Chiral Brønsted acids, such as chiral phosphoric acids, have been used to catalyze the enantioselective cyclization of anilines to produce benzo-fused δ-lactams with all-carbon quaternary stereocenters in up to 75% ee. nih.gov Aminocatalysis, another branch of organocatalysis, has been successfully applied in cascade reactions to construct complex piperidone structures. For example, a one-pot, three-component reaction involving a cyclic 2-diazo-1,3-diketone, a primary amine, and an α,β-unsaturated aldehyde, catalyzed by a chiral organocatalyst, yields spirocyclic piperidones with three stereogenic centers in up to 97% ee. mdpi.com

Biocatalysis leverages the high selectivity of enzymes to perform challenging chemical transformations. nih.gov Enzymatic transamination with concurrent dynamic kinetic resolution (DKR) of a 4-piperidone (B1582916) has been used to establish two stereogenic centers in a single step, affording the desired anti amine product with >10:1 diastereomeric ratio (dr) and >99% ee, which can then be cyclized to the corresponding lactam. nih.gov The combination of biocatalysis and organocatalysis in hybrid cascades also represents a promising strategy for accessing chiral piperidine alkaloids and their precursors. nih.govresearchgate.net

Diastereoselective Synthesis Methods

When multiple stereocenters are present in the piperidin-2-one ring, controlling their relative configuration (diastereoselectivity) becomes as important as controlling the absolute configuration (enantioselectivity).

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. hse.ru These reactions are particularly well-suited for the rapid construction of complex, polysubstituted heterocyclic scaffolds. A notable example is the highly diastereoselective four-component synthesis of (4,6-diaryl-5,5-dicyano-2-oxopiperidin-3-yl)pyridin-1-ium halogenides. hse.ru This reaction proceeds via a Michael–Mannich–cyclization cascade, utilizing a Michael acceptor, an aromatic aldehyde, a pyridinium salt, and ammonium acetate as the nitrogen source, to generate products with three stereogenic centers as a single diastereomer. hse.ruresearchgate.netdntb.gov.ua The high stereoselectivity is achieved by controlling the conformation of the intermediates in the cascade, where bulky aryl substituents orient themselves in the least sterically hindered positions. hse.ru

| Reaction Type | Key Reagents | Product Structure | Diastereoselectivity | Reference |

|---|---|---|---|---|

| Four-component Domino Reaction | Michael acceptor, Aromatic aldehyde, Pyridinium ylide, Ammonium acetate | Pyridinium-substituted piperidin-2-ones with 3 or 4 stereocenters | Single diastereomer | hse.ruresearchgate.netdntb.gov.uaresearchgate.net |

| Organophotocatalyzed [1+2+3] Strategy | Ammonium salt, Alkene, Unsaturated carbonyl compound | Substituted 2-piperidinones | Variable dr reported | researchgate.net |

| Vinylogous Mannich Reaction (VMR) | 1,3-bis-trimethylsily enol ether, Aldehyde, Chiral amine | Multi-substituted chiral 2,3-dihydropyridin-4-ones | High diastereoselectivity | rsc.org |

Conjugate Addition Reactions: The conjugate addition of nitrogen nucleophiles or their synthetic equivalents to α,β-unsaturated carbonyl compounds is a fundamental strategy for constructing the piperidinone core. Asymmetric conjugate addition reactions, often using lithium amides derived from chiral amines, can establish stereocenters with high control. For example, the conjugate addition of a lithium β-amino ester enolate to a chiral α,β-unsaturated oxazolidinone results in high 2,3-anti selectivity (approximately 90% de). nih.govdocumentsdelivered.com Subsequent hydrogenolysis and cyclization provide stereodefined trisubstituted piperidinones as single stereoisomers. nih.gov Three-component couplings initiated by lithium amide conjugate addition can also afford tetrasubstituted piperidinones with high levels of 2,3-anti stereoselectivity. nih.govdocumentsdelivered.com

Other Diastereoselective Methods: A variety of other methods have been developed to achieve diastereoselective piperidinone synthesis. The aza-Achmatowicz oxidation of a furyl benzenesulfonamide, followed by conjugate addition and subsequent nucleophilic addition to an N-sulfonyliminium ion intermediate, yields cis-2,5,6-trisubstituted piperidines with high diastereoselectivity, which are precursors to the corresponding lactams. nih.gov The steric bulk of the sulfonyl group effectively directs the incoming nucleophile to the opposite face. nih.gov Additionally, the intramolecular reductive cyclization of specifically designed monoximes of 1,5-diketones has been shown to produce polysubstituted N-hydroxypiperidines as a single diastereomer. ajchem-a.com

Sophisticated Spectroscopic Characterization and Structural Elucidation of 5 2 Methylphenyl Piperidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the molecular framework of 5-(2-Methylphenyl)piperidin-2-one, providing detailed information on its conformation, the connectivity of its atoms, and the chemical environment of its nuclei.

In the case of this compound, the piperidine (B6355638) ring is expected to adopt a chair conformation. ias.ac.innih.gov The analysis of vicinal coupling constants (³J) between adjacent protons, particularly around the C5 chiral center, allows for the determination of dihedral angles, which in turn helps to distinguish between axial and equatorial positions of the protons. researchgate.net For instance, a large coupling constant (typically 10-13 Hz) between two protons indicates a trans-diaxial relationship, while smaller coupling constants (2-5 Hz) are characteristic of axial-equatorial or equatorial-equatorial relationships. ias.ac.in The steric bulk of the 2-methylphenyl group would likely favor an equatorial position to minimize unfavorable 1,3-diaxial interactions. libretexts.org The protons on the piperidine ring would therefore exhibit a complex pattern of multiplets, with their precise chemical shifts and coupling patterns confirming the chair conformation and the substituent's orientation. nih.govchemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on typical ranges for similar structures. Actual values may vary.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| NH (Amide) | 7.5 - 8.5 | Broad singlet |

| Ar-H (Aromatic) | 7.0 - 7.3 | Multiplet |

| H3, H4, H5, H6 (Piperidine Ring) | 1.8 - 3.5 | Multiplets |

| CH₃ (Methyl) | 2.2 - 2.4 | Singlet |

While ¹H NMR reveals proton environments, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The Distortionless Enhancement by Polarization Transfer (DEPT) experiment further differentiates between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons.

Two-dimensional (2D) NMR techniques are essential for assembling the molecular puzzle by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment maps proton-proton couplings within the molecule. researchgate.net For this compound, it would show correlations between adjacent protons on the piperidine ring (e.g., H3 with H4, H4 with H5, and H5 with H6), confirming the sequence of these atoms in the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. researchgate.netcolumbia.edu It allows for the unambiguous assignment of each carbon signal by linking it to its corresponding, and often more easily assigned, proton signal. For example, the proton signal of the methyl group would show a cross-peak with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings (typically 2-4 bonds) between protons and carbons. columbia.eduresearchgate.netlibretexts.org It is crucial for connecting different fragments of the molecule. For instance, the proton of the methyl group on the aromatic ring would show a correlation to the C1' and C2' carbons of the phenyl ring. The piperidine ring protons (e.g., H4 and H6) would show correlations to the C5 carbon, and the H5 proton would show correlations to the aromatic C1' and the piperidine C3 and C4 carbons, definitively establishing the link between the two ring systems.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical ranges for similar structures.)

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Amide Carbonyl) | 170 - 175 |

| Aromatic Carbons | 125 - 140 |

| C5 (Methine) | 35 - 45 |

| C3, C4, C6 (Methylene) | 20 - 50 |

| CH₃ (Methyl) | 18 - 25 |

¹⁵N NMR spectroscopy provides direct information about the nitrogen atom in the amide (lactam) ring. While less sensitive than ¹H or ¹³C NMR, techniques like ¹H-¹⁵N HMBC can be used to determine the nitrogen's chemical shift and confirm its connectivity. nih.gov The chemical shift of the nitrogen atom is sensitive to its hybridization and electronic environment. For a six-membered lactam like piperidin-2-one, the ¹⁵N chemical shift would be characteristic of a secondary amide, and its correlation to the adjacent C2 and C6 protons in an HMBC spectrum would confirm the integrity of the lactam ring structure. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition. For this compound, the molecular formula is C₁₂H₁₅NO. HRMS can validate this formula by measuring the exact mass of the molecular ion ([M+H]⁺ or [M]⁺˙) to within a few parts per million (ppm) of the theoretical value. This high degree of accuracy effectively rules out other possible elemental compositions with the same nominal mass.

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₅NO |

| Theoretical Exact Mass ([M]) | 189.115364 |

| Theoretical m/z for [M+H]⁺ | 190.123194 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

IR and UV-Vis spectroscopy probe the functional groups and electronic systems within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups by detecting their characteristic vibrational frequencies. thermofisher.com For this compound, the most prominent absorption bands would confirm the presence of the key structural features. nist.govchemicalbook.com A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the cyclic amide (lactam) would be expected around 1650-1680 cm⁻¹. A broad absorption band in the region of 3200-3400 cm⁻¹ would indicate the N-H stretch of the secondary amide. Additionally, C-H stretching vibrations for the aromatic ring would appear just above 3000 cm⁻¹, while those for the aliphatic piperidine ring would be just below 3000 cm⁻¹. Bending vibrations for the aromatic ring (C=C) would also be present in the 1450-1600 cm⁻¹ region. researchgate.net

Table 4: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Secondary Amide (N-H) | Stretch | 3200 - 3400 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Amide Carbonyl (C=O) | Stretch | 1650 - 1680 (strong) |

| Aromatic C=C | Stretch | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. biointerfaceresearch.com The primary chromophores in this compound are the 2-methylphenyl group and the amide carbonyl group. The substituted benzene (B151609) ring is expected to exhibit characteristic absorptions in the UV region, typically with a strong band around 200-220 nm (π → π* transition) and a weaker, fine-structured band around 250-270 nm (the "benzenoid" band). The n → π* transition of the amide carbonyl group would result in a weak absorption at a longer wavelength, often overlapping with the aromatic signals.

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. korea.ac.kr This technique provides precise atomic coordinates, from which accurate bond lengths, bond angles, and torsional angles can be calculated. nih.govresearchgate.net

For this compound, an X-ray diffraction study would unequivocally confirm:

The chair conformation of the piperidine ring in the solid state. nih.govnih.gov

The relative stereochemistry, including the orientation (axial or equatorial) of the 2-methylphenyl substituent.

The planarity of the amide group.

Intermolecular interactions, such as hydrogen bonding involving the amide N-H group and the carbonyl oxygen, which dictate the crystal packing arrangement. researchgate.netresearchgate.net

This technique provides the ultimate validation of the structural features inferred from spectroscopic methods like NMR.

Computational Chemistry and Theoretical Investigations of 5 2 Methylphenyl Piperidin 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (the electron density distribution) of many-body systems, particularly atoms, molecules, and the condensed phases. nih.gov DFT calculations are instrumental in understanding the relationship between a molecule's structure and its reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in these interactions. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govmdpi.com

For piperidinone derivatives, the HOMO is often located on the electron-rich parts of the molecule, such as the phenyl ring, while the LUMO may be distributed over the carbonyl group of the piperidinone ring. researchgate.net DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to determine these values. nih.gov From EHOMO and ELUMO, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior. mdpi.com

Table 1: Global Chemical Reactivity Descriptors Derived from FMO Analysis

| Descriptor | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom or molecule to attract electrons towards itself. |

| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large energy gap. mdpi.com |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; soft molecules are more reactive. |

| Electrophilicity Index (ω) | μ² / (2η) (where μ = -χ) | Measures the propensity of a species to accept electrons. |

This table outlines the key descriptors and their formulas used in computational studies of molecular reactivity.

In studies of related N-benzylpiperidin-4-one derivatives, the HOMO-LUMO energy gap was calculated to understand the stability and reactivity of the compounds. tandfonline.com For similar heterocyclic compounds, calculated HOMO-LUMO gaps have been shown to be significant in predicting charge transfer within the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites for both electrophilic and nucleophilic attack. researchgate.netrsc.org The MEP map displays the electrostatic potential on the molecule's surface, with different colors representing varying potential values.

Typically, MEP maps use a color spectrum where:

Red indicates regions of high negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. In 5-(2-Methylphenyl)piperidin-2-one, this region would likely be concentrated around the carbonyl oxygen atom.

Blue indicates regions of high positive electrostatic potential, which are electron-poor and are susceptible to nucleophilic attack. This is often seen around hydrogen atoms attached to heteroatoms, such as the N-H group in the piperidinone ring.

Green represents areas of neutral or near-zero potential, typically found over nonpolar regions like the carbon backbone.

MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding, which are crucial for ligand-receptor binding. cornell.edu For related piperidine (B6355638) derivatives, MEP maps have been used to visualize chemical reactivity and charge distribution, confirming the locations of positive and negative potentials that guide molecular interactions. nih.gov

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. tandfonline.com It is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target and to understand the molecular basis of their interaction.

Docking simulations for this compound would involve placing the molecule into the binding site of a target protein and evaluating the interactions. The analysis reveals key binding modes and the specific amino acid residues involved. Common interactions for piperidinone-based ligands include:

Hydrogen Bonding: The carbonyl oxygen (C=O) and the amide hydrogen (N-H) of the piperidinone ring are prime candidates for forming hydrogen bonds with polar amino acid residues like Serine, Threonine, or the backbone of the protein.

Hydrophobic Interactions: The 2-methylphenyl group and the aliphatic portions of the piperidine ring can form van der Waals and hydrophobic interactions with nonpolar residues such as Leucine, Isoleucine, Valine, and Alanine.

Pi-Pi Stacking: The aromatic phenyl ring can engage in π-π stacking or T-shaped interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the binding pocket.

In docking studies of similar piperidone derivatives against the 20S proteasome, hydrogen bonding between the piperidone carbonyl group and residues like Threonine and Glycine was identified as a key interaction. nih.gov

A primary output of molecular docking is a scoring function that estimates the binding affinity (or free energy of binding) between the ligand and the protein. This score is typically expressed in kcal/mol, with more negative values indicating a stronger, more favorable interaction. These predicted affinities help in ranking potential drug candidates for further experimental testing.

Table 2: Representative Predicted Binding Affinities for Piperidinone-Related Compounds Against Various Protein Targets

| Compound Class | Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Source |

| Piperidone Derivatives | 20S Proteasome | - | -8.43 to -9.12 | nih.gov |

| Proline-Piperazine Hybrids | S. aureus Tyrosyl-tRNA Synthetase | 1JIJ | -6.65 | tandfonline.com |

| Arylpiperazine Derivatives | Androgen Receptor | - | - | nih.gov |

This table provides examples of predicted binding affinities from docking studies of compounds structurally related to this compound, demonstrating the application of this method. Note: A specific value for arylpiperazine derivatives was not provided in the source, but the study confirmed strong binding.

In Silico Pharmacokinetic and Toxicological Predictions (ADMET)

In silico ADMET prediction involves using computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. researchgate.net These predictions are vital for early-stage drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities. alliedacademies.org Various online servers and software like SwissADME, pkCSM, and admetSAR are used for these predictions. nih.govresearchgate.net

For a compound like this compound, a typical ADMET profile would be generated to assess its potential as an orally bioavailable drug.

Table 3: Predicted ADMET Profile for Piperidine-Based Scaffolds

| Property | Parameter | Predicted Outcome/Value | Significance |

| Absorption | Human Intestinal Absorption (HIA) | Often predicted to be high (>90%) | Indicates good absorption from the gut. alliedacademies.org |

| Caco-2 Permeability | Variable; often moderate to high | Predicts absorption across the intestinal epithelial cell barrier. | |

| P-glycoprotein Substrate | Often predicted as 'No' | If not a substrate, the compound is less likely to be pumped out of cells, improving bioavailability. | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Variable; depends on specific substitutions | Predicts whether the compound can cross into the central nervous system. alliedacademies.org |

| Volume of Distribution (VDss) | Generally low to moderate | Indicates the extent of a drug's distribution in body tissues versus plasma. | |

| Metabolism | CYP450 Inhibition (e.g., CYP2D6, CYP3A4) | Often predicted to be non-inhibitors | Low potential for drug-drug interactions via cytochrome P450 enzyme inhibition. researchgate.net |

| Excretion | Total Clearance | Variable | Predicts the rate at which the drug is removed from the body. |

| Toxicity | AMES Mutagenicity | Typically predicted as 'Non-mutagenic' | Indicates a low risk of causing genetic mutations. researchgate.net |

| Carcinogenicity | Typically predicted as 'Non-carcinogen' | Indicates a low risk of causing cancer. alliedacademies.org | |

| Hepatotoxicity (Liver Toxicity) | Often predicted as 'No' | Indicates a low risk of causing liver damage. | |

| Drug-Likeness | Lipinski's Rule of Five | Generally compliant | The compound likely possesses physicochemical properties consistent with orally active drugs. alliedacademies.org |

This table summarizes the common ADMET parameters and the generally favorable predictions for piperidine-based compounds based on computational studies of related molecules. researchgate.netresearchgate.net

Based on the conducted search, there is currently no publicly available scientific literature or data specifically detailing the computational chemistry, ADME (Absorption, Distribution, Metabolism, and Excretion) prediction, or computational toxicity assessment of the compound This compound .

To generate a thorough and scientifically accurate article as requested, specific computational studies on this compound are necessary. Without such dedicated research, any attempt to create the article would be based on speculation and extrapolation from other compounds, which would not meet the required standards of scientific accuracy and focus.

Therefore, the requested article on the "" cannot be generated at this time due to a lack of available data. Further research and publication of studies on this specific compound are needed before a comprehensive and factual article can be written.

Pharmacological and Biological Activity Profiling of 5 2 Methylphenyl Piperidin 2 One and Its Derivatives

Antimicrobial and Antifungal Efficacy

Piperidone-derived compounds have demonstrated notable potential in combating microbial and fungal pathogens. nih.gov The structural modifications on the piperidine (B6355638) moiety significantly influence the antimicrobial spectrum and potency.

Antibacterial Activity Spectrum (Gram-positive and Gram-negative strains)

Research into piperidine derivatives has confirmed their activity against both Gram-positive and Gram-negative bacteria. researchgate.netbiointerfaceresearch.com Studies show that these compounds can effectively inhibit the growth of pathogenic bacteria such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.netbiointerfaceresearch.com

The efficacy of these derivatives often depends on the specific chemical substitutions on the piperidine ring. For instance, in a study of newly synthesized piperidine derivatives, one analog, (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate (compound 2), showed greater activity than its corresponding ethyl ester analog (compound 1). biointerfaceresearch.com Notably, compound 2 demonstrated good activity against the Gram-positive Staphylococcus aureus, comparable to the standard antibiotic chloramphenicol. biointerfaceresearch.com Both compounds were also active against the Gram-negative E. coli. biointerfaceresearch.com

Another study on six novel piperidine derivatives found that one compound, Methyl 2,6-bis(4-cyanophenyl)-1-p-tolyl-4-(p-tolylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate (compound 6), exhibited the most potent inhibitory activity against a panel of seven bacteria, including Bacillus cereus, E. coli, S. aureus, and Klebsiella pneumoniae. academicjournals.org In contrast, another derivative in the same study showed the least activity, highlighting the structural dependency of the antibacterial effects. academicjournals.org

Table 1: Antibacterial Activity of Piperidine Derivatives

| Compound | Bacterial Strain | Activity/Inhibition Zone (mm) | Reference |

|---|---|---|---|

| (E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate (1) | Staphylococcus aureus | Moderate Activity | biointerfaceresearch.com |

| (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate (2) | Staphylococcus aureus | Excellent Activity | biointerfaceresearch.com |

| (E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate (1) | Escherichia coli | Active | biointerfaceresearch.com |

| (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate (2) | Escherichia coli | Active | biointerfaceresearch.com |

| Methyl 2,6-bis(4-cyanophenyl)-1-p-tolyl-4-(p-tolylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate (6) | Bacillus cereus, E. coli, S. aureus, Bacillus subtilis, Pseudomonas aeruginosa, Klebsiella pneumoniae, Micrococcus luteus | Strongest inhibitory activity (≥ 6 mm) | academicjournals.org |

Antifungal Activity Assessment

The antifungal potential of piperidine derivatives has also been evaluated, with varying results. In one study, several novel piperidine derivatives were tested against a range of fungi. academicjournals.org Four of the six tested compounds showed varying degrees of inhibition against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. academicjournals.orgresearchgate.net However, two other derivatives from the same series displayed no activity against any of the seven fungi tested. academicjournals.orgresearchgate.net Furthermore, none of the six compounds were effective against Fusarium verticillioides, Candida utilis, or Penicillium digitatum. academicjournals.orgresearchgate.net

In a different study, synthetic compounds inspired by piperine (B192125), an alkaloid containing a piperidine ring, were assessed for their antifungal effects against Aspergillus flavus. nih.gov One such compound, 1-(2-methylpiperidin-1-yl)-3-phenylprop-2-en-1-one, demonstrated potent antifungal and antiaflatoxigenic activity, even at very low concentrations (1 μg/mL). nih.gov

Antiproliferative and Anticancer Research

Derivatives of piperidone are recognized for their anticancer properties, with research demonstrating their ability to induce cell death and inhibit proliferation in various cancer cell lines. nih.gov

Cytotoxicity in Human Cancer Cell Lines (e.g., Hep G2)

Novel piperidone compounds have shown significant cytotoxicity against a range of human cancer cell lines, including those of the breast, pancreas, colon, and leukemia/lymphoma. nih.gov For example, two dichloroacetyl-piperidone derivatives were found to be cytotoxic in the low micromolar to nanomolar concentration range. nih.gov

While specific studies on 5-(2-Methylphenyl)piperidin-2-one against the human hepatocellular carcinoma (Hep G2) cell line are not detailed in the provided results, the cytotoxic effects of other complex heterocyclic compounds on Hep G2 cells are well-documented. nih.govnih.gov Plant extracts and synthetic compounds are often screened against Hep G2 cells to determine their IC50 value, which is the concentration required to inhibit the growth of 50% of the cells. nih.gov For instance, various 1,2,4-triazine (B1199460) compounds have been investigated for their cytotoxic effects on the Hep G2 cell line, with the MTT colorimetric assay being a common method for such in vitro studies. nih.gov This establishes a precedent for evaluating the antiproliferative activity of novel compounds like piperidone derivatives against liver cancer cells.

Mechanisms of Apoptosis Induction

The anticancer activity of piperidone derivatives is often mediated through the induction of apoptosis, or programmed cell death. nih.gov Research on two novel piperidone compounds revealed that they trigger cell death via the intrinsic apoptotic pathway. nih.gov The key mechanisms identified include:

Reactive Oxygen Species (ROS) Accumulation: The compounds were found to induce the buildup of ROS, which can cause cellular damage and initiate apoptosis. nih.gov

Mitochondrial Depolarization: Treatment with the piperidones led to the depolarization of the mitochondrial membrane, a critical event in the apoptotic cascade. nih.gov

Caspase-3/7 Activation: A significant activation of caspase-3 and caspase-7, which are key executioner caspases in the apoptotic process, was observed in treated cells. nih.gov

DNA Fragmentation: The compounds caused an increase in the sub-G0/G1 cell population, which is indicative of DNA fragmentation, a hallmark of apoptosis. nih.gov

These findings suggest that the piperidone scaffold is a promising base for developing anticancer agents that act by triggering apoptotic cell death. nih.gov

Inhibition of Specific Oncogenic Targets (e.g., Survivin, Farnesyltransferase)

Targeting specific proteins involved in cancer progression is a key strategy in modern drug development. Survivin, a member of the inhibitor of apoptosis (IAP) protein family, is highly expressed in many cancers and is associated with drug resistance and poor prognosis. nih.govnih.gov It plays a crucial role in regulating both cell death and cell division. nih.gov

Piperine, an alkaloid from black pepper containing a piperidine structure, has been suggested as a direct inhibitor of survivin. nih.gov It is believed to compete with SMAC (Second Mitochondria-derived Activator of Caspases) by binding to its site on survivin, thereby freeing SMAC to promote apoptosis. nih.gov Other small molecule inhibitors have also been developed to target survivin, either directly or by inhibiting its transcription or upstream signaling pathways. nih.gov For example, some compounds reduce the expression of survivin by inhibiting the Wnt/β-catenin signaling pathway. medchemexpress.com The potential for piperidone-based structures to act as survivin inhibitors makes them attractive candidates for targeted cancer therapy. nih.govmedchemexpress.com

Central Nervous System (CNS) Activities

Derivatives of piperidine have demonstrated notable activity within the central nervous system. nih.gov The core structure of these compounds allows for interactions with various neural targets, leading to a spectrum of pharmacological effects.

Serotonin (B10506) Receptor Agonism/Antagonism

Serotonin (5-HT) receptors are crucial in regulating mood, cognition, and other physiological processes. nih.govpsychopharmacologyinstitute.com The interaction of piperidine derivatives with these receptors can lead to either agonistic (activating) or antagonistic (blocking) effects, influencing serotonergic neurotransmission. nih.gov

Studies on related piperidine compounds, such as piperine, have shown that their antidepressant-like effects may be mediated through the activation of 5-HT1A and 5-HT1B receptors. nih.gov For instance, the anti-immobility effect of piperine in animal models was abolished by pretreatment with 5-HT1A and 5-HT1B receptor antagonists. nih.gov Conversely, a sub-effective dose of piperine acted synergistically with 5-HT1A and 5-HT1B receptor agonists. nih.gov This suggests that the serotonergic system is a key target for this class of compounds. The binding of ligands to 5-HT1A receptors can be influenced by endogenous serotonin levels, with decreased serotonin leading to enhanced ligand binding. researchgate.net

The structural features of these molecules, particularly the presence of a protonatable nitrogen atom and an aromatic ring, are common in many serotonin receptor ligands. nih.gov

Neurotransmitter Uptake Inhibition

The reuptake of neurotransmitters from the synaptic cleft is a critical mechanism for terminating their action. Some piperazine (B1678402) derivatives, which share structural similarities with piperidine derivatives, have been found to be potent inhibitors of the uptake of serotonin, norepinephrine, and dopamine. nih.govijrrjournal.com For example, certain novel diphenylbutylpiperazinepyridyl derivatives were shown to inhibit the reuptake of all three of these key neurotransmitters in rat brain synaptosomes. nih.gov This inhibition of neurotransmitter reuptake can lead to an increase in their availability in the synapse, thereby enhancing their signaling.

Anti-inflammatory and Analgesic Properties

Research has indicated that piperidine derivatives possess anti-inflammatory and analgesic potential. researchgate.netnih.gov The anti-inflammatory effects are often linked to the inhibition of key inflammatory mediators.

Piperine, a well-known piperidine alkaloid, has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response. nih.gov This inhibition prevents the expression of pro-inflammatory genes, such as those for cell adhesion molecules and cyclooxygenase-2 (COX-2). researchgate.netnih.gov Studies on piperlotine derivatives have also demonstrated significant in vivo anti-inflammatory activity in models of acute inflammation. scielo.org.mx The substitution pattern on the aromatic ring of these compounds appears to play a crucial role in their anti-inflammatory potency. scielo.org.mx

The analgesic properties of some piperidine-based compounds have been linked to their interaction with histamine (B1213489) H3 and sigma-1 receptors, which are involved in pain modulation. nih.gov

Enzyme and Receptor Interaction Studies

The biological activity of this compound and its derivatives also extends to interactions with specific enzymes and other receptor systems.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, including pH regulation and fluid balance. nih.gov Inhibition of these enzymes has therapeutic applications in conditions like glaucoma and epilepsy. nih.govnih.gov Certain sulfonamide derivatives containing a pyrazoline ring, which can be structurally related to piperidine derivatives, have been identified as effective inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). nih.gov The inhibitory activity is often dependent on the specific substitutions on the heterocyclic ring. nih.gov Some carbonic anhydrase inhibitors have shown neuroprotective effects by preventing mitochondrial dysfunction. nih.gov

Below is a table summarizing the inhibitory activity of some compounds against carbonic anhydrase isoenzymes:

| Compound | hCA I Ki (nM) | hCA II Ki (nM) |

| Compound 13 | 316.7 ± 9.6 | 412.5 ± 115.4 |

| Compound 14 | 328.4 ± 87.5 | 455.7 ± 98.3 |

| Acetazolamide (Reference) | 278.8 ± 44.3 | 293.4 ± 46.4 |

Data adapted from a study on 1,3,5-trisubstituted-pyrazolines. nih.gov

Cholinesterase Inhibition

Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibitors of AChE are used in the treatment of Alzheimer's disease to enhance cholinergic neurotransmission. nih.gov Benzamide (B126) derivatives containing a piperidine core have been synthesized and evaluated for their AChE inhibitory activity. nih.gov The piperidine ring has been identified as a crucial structural feature for this activity, as its replacement or modification often leads to a decrease in potency. nih.gov

The following table shows the AChE inhibitory activity of some benzamide derivatives containing a piperidine moiety:

| Compound | AChE IC50 (µM) |

| Derivative 1 | 10.5 ± 0.8 |

| Derivative 2 | 12.3 ± 1.1 |

| Donepezil (Reference) | 0.024 ± 0.001 |

Note: The specific derivatives are not named to maintain focus on the general findings.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Substituent Modifications on Biological Efficacy and Selectivity

The phenyl ring of 5-phenylpiperidin-2-one (B2362437) is a key area for chemical modification. The type and position of substituents on this ring can have a profound impact on the compound's biological activity.

Halogen substitutions, such as with fluorine or chlorine, are common strategies in medicinal chemistry to modulate a compound's properties. Replacing the methyl group with a fluorine or chlorine atom to create 5-(2-Fluorophenyl)piperidin-2-one or 5-(2-Chlorophenyl)piperidin-2-one, respectively, would be expected to alter the electronic and lipophilic character of the molecule. In studies of other classes of compounds, such as 2-indolinones, the introduction of halogens has been shown to increase anticancer activity. researchgate.net This is often attributed to the ability of halogens to form halogen bonds and alter the metabolic stability of the compound.

The table below conceptualizes the potential impact of different substituents on the phenyl ring of 5-phenylpiperidin-2-one derivatives based on general medicinal chemistry principles, as specific data for these exact compounds is limited.

Table 1: Conceptual Impact of Phenyl Ring Substitutions on the Biological Activity of 5-Arylpiperidin-2-one Derivatives

| Substituent (at ortho-position) | Electronic Effect | Potential Impact on Biological Activity |

| Methyl (-CH3) | Electron-donating | May enhance binding through hydrophobic interactions. |

| Fluoro (-F) | Electron-withdrawing | Can increase metabolic stability and binding affinity. |

| Chloro (-Cl) | Electron-withdrawing | May improve binding affinity and cell permeability. |

Modifications to the piperidinone ring itself, including substitutions at various positions and alterations to the nitrogen atom, are also critical determinants of biological activity. The piperidinone core acts as a scaffold, and its substituents can influence the orientation of the phenyl group and interactions with target proteins. researchgate.net

For example, the nitrogen atom of the piperidinone ring is a potential site for modification. In many biologically active piperidine-containing compounds, the nature of the substituent on the nitrogen atom dictates the compound's pharmacological profile. nih.gov For instance, the introduction of different alkyl or aryl groups can modulate receptor selectivity and potency.

Furthermore, substitutions at other positions on the piperidinone ring can affect the molecule's conformation and, consequently, its biological activity. The stereochemistry of these substituents is often crucial, as different stereoisomers can exhibit vastly different biological effects.

Conformational Analysis and its Correlation with Bioactivity

The three-dimensional shape, or conformation, of 5-(2-Methylphenyl)piperidin-2-one and its analogs is intimately linked to their biological activity. Conformational analysis aims to understand the preferred spatial arrangements of a molecule and how these conformations relate to its ability to bind to a biological target.

The piperidinone ring can adopt several conformations, such as chair, boat, and twist-boat forms. The presence of the bulky 2-methylphenyl group at the 5-position will significantly influence the equilibrium between these conformations. The relative orientation of the phenyl ring with respect to the piperidinone ring (axial vs. equatorial) is a key determinant of bioactivity. It is generally accepted that the biologically active conformation is the one that best fits into the binding site of the target protein.

While specific conformational analysis studies on this compound are not widely reported, studies on related lactones and piperidine-containing molecules have shown that the preferred conformation can be predicted using computational methods and confirmed by experimental techniques like NMR spectroscopy. nih.govnih.gov For a molecule to be biologically active, it must adopt a conformation that presents the key interacting groups in the correct spatial orientation to bind to its target.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used to design new molecules with improved potency and selectivity.

A pharmacophore model for a series of 5-phenylpiperidin-2-one derivatives would typically include features such as:

A hydrophobic/aromatic center representing the phenyl ring.

Hydrogen bond donors and acceptors from the piperidinone ring's amide group.

Specific spatial locations for substituents that enhance activity.

By analyzing the SAR of a series of related compounds, a pharmacophore model can be developed and validated. This model serves as a template in ligand-based drug design to search virtual libraries for new compounds that match the pharmacophore and are therefore likely to be active. It can also guide the synthesis of novel derivatives with optimized properties. While a specific pharmacophore model for this compound is not publicly available, the general principles of pharmacophore modeling are widely applied in the design of piperidine-based therapeutic agents. nih.gov

Advanced Research Applications and Future Perspectives of 5 2 Methylphenyl Piperidin 2 One

Role in Rational Drug Design and Development Programs

Rational drug design relies on an in-depth understanding of a compound's structure-activity relationship (SAR)—how its chemical structure relates to its biological activity. This knowledge allows chemists to make informed decisions about which parts of the molecule to modify to enhance its desired effects and minimize off-target interactions. Without initial biological activity data for 5-(2-Methylphenyl)piperidin-2-one, its role in any rational drug design program is currently non-existent.

Potential as Lead Compounds for Therapeutic Agent Discovery

A lead compound is a chemical starting point for the development of a new drug. It exhibits promising, albeit often modest, biological activity and serves as a template for optimization. The journey from a lead compound to a clinical candidate is a long and arduous one, involving extensive chemical synthesis and biological testing. As there are no reported biological activities for this compound, its potential as a lead compound remains purely speculative and is not supported by any scientific evidence.

Emerging Areas of Research and Untapped Potential in Medicinal Chemistry

While the piperidine (B6355638) core is of great interest, the specific substitution pattern of this compound has not yet captured the attention of the medicinal chemistry community, according to available literature. Emerging areas of research often focus on novel scaffolds or new applications for existing compounds. For this compound to enter this arena, a research group would first need to synthesize it and report on its fundamental properties and any discovered biological activity. Until such foundational research is conducted and published, its potential in medicinal chemistry remains untapped and unknown.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(2-Methylphenyl)piperidin-2-one, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves cyclization of precursors like protected diamines or boronic acid derivatives under controlled conditions. For example, intermediates may undergo Suzuki-Miyaura coupling with 2-methylphenylboronic acid, followed by deprotection and intramolecular cyclization . Optimization focuses on temperature (e.g., 0–80°C), solvent selection (e.g., THF or DCM), and catalyst choice (e.g., Pd catalysts for coupling reactions) to maximize yield and purity. Reaction progress is monitored via TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

- Methodological Answer :

- Spectroscopy : NMR (¹H/¹³C) confirms substituent positions and ring conformation. IR identifies carbonyl stretches (~1700 cm⁻¹) characteristic of the piperidin-2-one core .

- Crystallography : X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles. ORTEP-III generates 3D visualizations of the crystal lattice, critical for validating stereochemistry .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid exposure to moisture, strong acids/bases, and direct light. Use fume hoods for handling, and employ PPE (gloves, goggles) to minimize skin/eye contact .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved during crystallographic refinement?

- Methodological Answer : Ambiguities in hydrogen bonding or disorder are addressed via:

- Graph-set analysis : Maps hydrogen-bonding patterns (e.g., Etter’s rules) to identify motifs like R₂²(8) rings .

- TWIN/BASF commands in SHELXL : Refine twinned crystals by partitioning intensity data into distinct domains .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···π contacts) to validate packing arrangements .

Q. What strategies are effective for analyzing contradictory bioactivity data in cytotoxicity assays?

- Methodological Answer :

- Dose-response normalization : Control for batch-to-batch variability using reference standards (e.g., doxorubicin for IC₅₀ comparisons) .

- ROS quantification : Use fluorescent probes (e.g., DCFH-DA) to distinguish compound-induced oxidative stress from assay artifacts .

- Binding affinity validation : Combine fluorescence quenching (BSA assays) with molecular docking (PDB structures) to correlate bioactivity with ligand-receptor interactions .

Q. How can computational modeling guide the design of this compound analogs with enhanced pharmacological profiles?

- Methodological Answer :

- QSAR modeling : Train models on datasets linking substituent electronic parameters (Hammett σ) to logP/solubility .

- MD simulations : Simulate ligand binding to targets (e.g., kinases) over 100+ ns to assess conformational stability and residence time .

- ADMET prediction : Use tools like SwissADME to optimize bioavailability while minimizing hepatotoxicity risks .

Q. What advanced analytical techniques resolve degradation products in stability studies?

- Methodological Answer :

- LC-HRMS : Identifies degradation products via exact mass matching (ppm error <5) and isotope pattern analysis .

- NMR kinetics : Tracks hydrolysis/oxidation pathways by monitoring carbonyl peak shifts in D₂O or CDCl₃ .

- Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks and compare degradation profiles via PCA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.